2-Methyl-6-propylimidazo[1,2-b]pyridazine
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Overview
Description
2-Methyl-6-propylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridazine rings in its structure endows it with distinctive physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with a suitable pyridazine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced products.
Scientific Research Applications
2-Methyl-6-propylimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-b]pyridazine
- 6-Propylimidazo[1,2-b]pyridazine
- 2-Methyl-6-ethylimidazo[1,2-b]pyridazine
Uniqueness
2-Methyl-6-propylimidazo[1,2-b]pyridazine is unique due to the presence of both methyl and propyl groups, which can influence its physicochemical properties and biological activities. The combination of these substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
CAS No. |
570416-46-5 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-6-propylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H13N3/c1-3-4-9-5-6-10-11-8(2)7-13(10)12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
GOYSBSGOYXENKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C=C(N=C2C=C1)C |
Origin of Product |
United States |
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